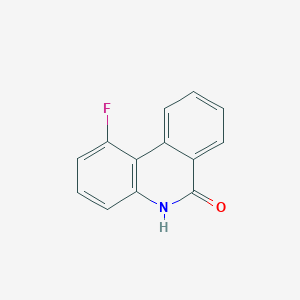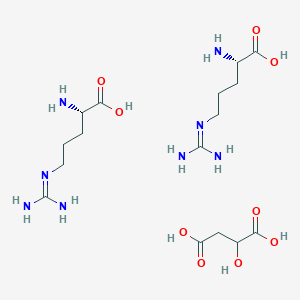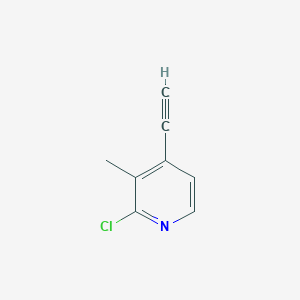
2-Chloro-4-ethynyl-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethynyl-3-methylpyridine: (CAS Registry Number: 3678-62-4) belongs to the pyridine family and serves as an organic synthetic intermediate . Its chemical structure consists of a pyridine ring with a chlorine atom at position 2, an ethynyl group (C≡CH) at position 4, and a methyl group at position 3.
Preparation Methods
a. Synthetic Routes: The synthesis of 2-Chloro-4-ethynyl-3-methylpyridine can be achieved through several routes. One optimized strategy starts from 2-fluoro-4-methylpyridine and involves seven linear steps. Notably, this approach significantly improves overall yield compared to a previously reported synthesis starting from 2-bromo-4-methylpyridine . The absence of palladium as a catalyst makes this method more versatile and diverse.
b. Reaction Conditions: The specific reaction conditions for the synthesis include various steps such as chlorination, alkyne formation, and cyclization. Detailed protocols are available in the literature.
c. Industrial Production: While industrial-scale production methods may vary, the optimized synthetic route provides a foundation for large-scale manufacturing.
Chemical Reactions Analysis
a. Reactivity: 2-Chloro-4-ethynyl-3-methylpyridine undergoes various chemical reactions, including:
Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation/Reduction: Functional groups can be modified via oxidation or reduction.
Alkyne Reactions: The ethynyl group participates in alkyne-specific reactions.
b. Common Reagents and Conditions: Reagents such as strong bases, halogenating agents, and metal catalysts play crucial roles. Reaction conditions depend on the desired transformation.
c. Major Products: The major products formed during these reactions include derivatives with modified functional groups or substituted positions on the pyridine ring.
Scientific Research Applications
2-Chloro-4-ethynyl-3-methylpyridine finds applications in:
Medicinal Chemistry: It may serve as a scaffold for designing kinase inhibitors or other bioactive compounds.
Industry: Its derivatives could be used in agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with molecular targets, possibly enzymes or receptors. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
While 2-Chloro-4-ethynyl-3-methylpyridine is unique due to its specific substitution pattern, it shares similarities with other pyridine derivatives. Notable compounds include SB203580 and ML3403, both p38α MAP kinase inhibitors .
Properties
Molecular Formula |
C8H6ClN |
|---|---|
Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloro-4-ethynyl-3-methylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-3-7-4-5-10-8(9)6(7)2/h1,4-5H,2H3 |
InChI Key |
KPHOFELPVINNSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1Cl)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


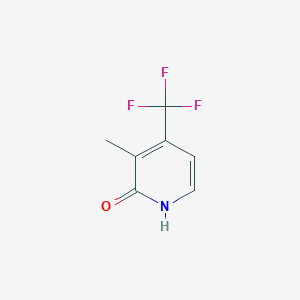
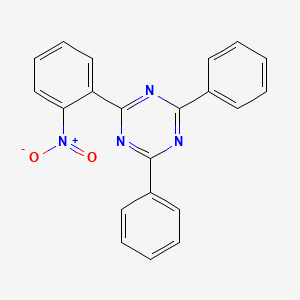
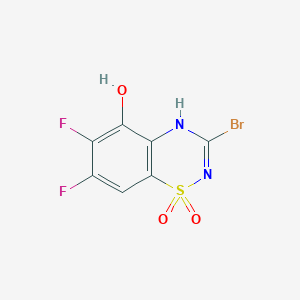

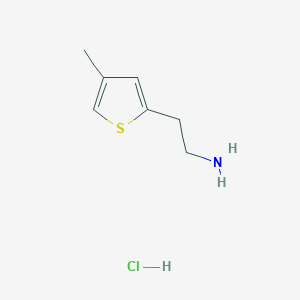
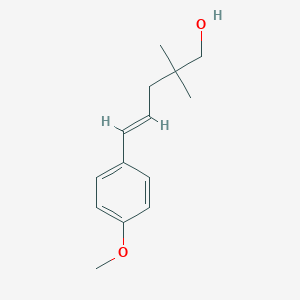
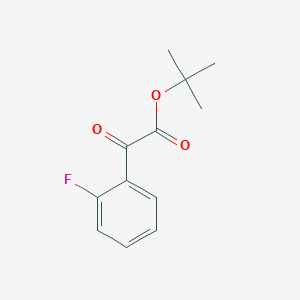
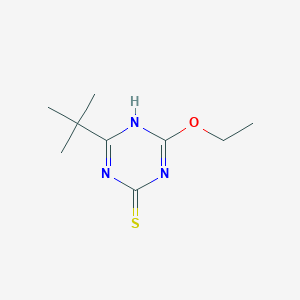
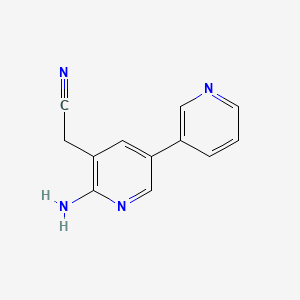
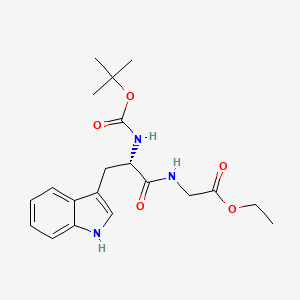
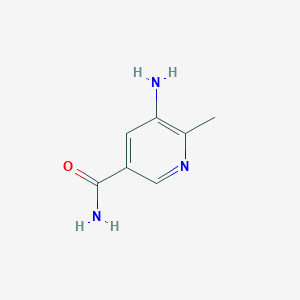
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
